molecular formula C22H19FN2O3S2 B2903951 (3Z)-3-{[(4-ethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894683-98-8

(3Z)-3-{[(4-ethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2903951
CAS No.: 894683-98-8
M. Wt: 442.52
InChI Key: YBIZVKPPARVYOH-MOSHPQCFSA-N
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Description

The compound “(3Z)-3-{[(4-ethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4-trione” is a structurally complex heterocyclic molecule featuring a thieno[3,2-c][1,2]thiazine trione core. Key structural elements include:

  • A thienothiazine trione scaffold, which provides rigidity and electronic diversity due to sulfur and nitrogen atoms in the fused ring system.
  • A (3Z)-{[(4-ethylphenyl)amino]methylidene} group at position 3, introducing stereochemical specificity (Z-configuration) and hydrogen-bonding capabilities via the amino moiety.

Properties

IUPAC Name

(3Z)-3-[(4-ethylanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S2/c1-2-15-5-9-18(10-6-15)24-13-20-21(26)22-19(11-12-29-22)25(30(20,27)28)14-16-3-7-17(23)8-4-16/h3-13,24H,2,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIZVKPPARVYOH-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[(4-ethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c][1,2]thiazine core, followed by the introduction of the 4-ethylphenyl and 4-fluorobenzyl groups. Common reagents used in these reactions include various amines, aldehydes, and halogenated compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{[(4-ethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thieno[3,2-c][1,2]thiazine derivatives.

Biology

In biological research, (3Z)-3-{[(4-ethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Research explores its efficacy in treating various diseases, its pharmacokinetics, and its safety profile.

Industry

In the industrial sector, this compound is explored for its potential use in materials science, particularly in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3Z)-3-{[(4-ethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues include derivatives of thieno[3,2-c][1,2]thiazine trione with variations in substituents. Key comparisons are outlined below:

Compound Substituent Variations Key Properties
Target Compound 4-ethylphenylamino, 4-fluorophenylmethyl High lipophilicity (logP ~3.8 estimated); Z-configuration enhances stereoselectivity
Analog 1: 1-(3-Fluorophenyl)-thieno[3,2-c][1,2]thiazine-2,2,4-trione 3-fluorophenyl Reduced steric bulk; lower logP (~2.9)
Analog 2: 3-[(4-Methylphenyl)amino]methylidene-1-benzyl-thieno[3,2-c][1,2]thiazine-2,2,4-trione 4-methylphenylamino, benzyl Increased metabolic stability due to benzyl group
Analog 3: (3E)-3-{[(4-Chlorophenyl)amino]methylidene}-1-[(4-nitrophenyl)methyl]-thieno[3,2-c][1,2]thiazine... E-configuration, 4-chlorophenylamino, nitro Higher reactivity (nitro group); E-configuration alters binding affinity

Key Findings :

  • The 4-fluorophenylmethyl group in the target compound enhances membrane permeability compared to non-fluorinated analogues (e.g., Analog 2) .
  • The Z-configuration at position 3 may improve target binding compared to E-isomers (e.g., Analog 3), as seen in related thiazine derivatives .
  • Ethylphenylamino vs. methylphenylamino (Analog 2): The ethyl group increases hydrophobic interactions but may reduce solubility in aqueous media .
Electronic and Periodic Trends

The fluorine atom in the 4-fluorophenyl group introduces strong electronegativity, altering electron distribution in the aromatic ring. This contrasts with chloro or nitro substituents (e.g., Analog 3), which exhibit distinct electronic effects (e.g., resonance withdrawal vs. inductive effects) .

Biological Activity

The compound (3Z)-3-{[(4-ethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione represents a novel class of thienothiazine derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the realm of cancer treatment. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of thienothiazine derivatives typically involves multi-step reactions that include Gewald synthesis and amination processes. These methods have been optimized for the production of various derivatives with enhanced biological activities. For instance, the use of β-enaminoesters as starting materials has been reported to yield compounds with significant cytotoxic properties against various cancer cell lines .

Anticancer Properties

Recent studies have focused on the anticancer potential of thienothiazine derivatives. The compound has been evaluated for its cytotoxicity against several cancer cell lines:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • PC-3 (prostate cancer)

In vitro assays demonstrated that derivatives similar to (3Z)-3-{[(4-ethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione exhibit potent inhibitory effects on cell proliferation. Notably, certain derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin .

The proposed mechanism of action for thienothiazine derivatives includes:

  • Inhibition of cell cycle progression : Compounds have been shown to induce G1 phase arrest in cancer cells .
  • Induction of apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in tumor cells .

The specific interactions at the molecular level are still under investigation but may involve targeting key regulatory proteins involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the effectiveness of thienothiazine derivatives:

  • Study on MCF-7 Cells : A derivative demonstrated an IC50 of 13.42 μg/mL against MCF-7 cells, indicating a strong anti-proliferative effect compared to control groups .
  • Comparative Analysis : In a comparative study with other thieno[2,3-d]pyrimidines, the compound showed superior activity against MDA-MB-231 cells with an IC50 value significantly lower than that of standard treatments .

Data Table: Cytotoxicity of Thienothiazine Derivatives

Compound NameCell LineIC50 (μM)Reference
Compound AMCF-70.045
Compound BHCT-1160.11
Compound CPC-30.24
(Target Compound)MDA-MB-2310.16

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